molecular formula C25H20FN3O4S B2607697 N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide CAS No. 901242-99-7

N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide

Cat. No. B2607697
M. Wt: 477.51
InChI Key: KNRHFUIKZJAMPE-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C25H20FN3O4S and its molecular weight is 477.51. The purity is usually 95%.
BenchChem offers high-quality N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Potential

The compound has been explored for its potential in addressing various health conditions, showing a wide range of biological activities. For instance, research indicates its relevance in inhibiting enzymes and receptors that play crucial roles in cancer progression, inflammation, and microbial infections, suggesting its versatility in therapeutic applications. These investigations have led to the synthesis of derivatives with enhanced activity and selectivity, aiming to optimize its pharmacological profile for potential use in clinical settings.

Enzyme Inhibition and Anticancer Activity

A significant focus has been on the compound's ability to inhibit specific enzymes involved in cancer cell survival and proliferation. Studies have synthesized various derivatives to evaluate their effectiveness against different cancer cell lines. For example, derivatives have shown potent inhibitory activity against enzymes like carbonic anhydrase, which is implicated in tumor growth and metastasis. This suggests potential applications in cancer therapy, especially considering the search for new antitumor agents with novel mechanisms of action (Kucukoglu et al., 2016).

Antimicrobial and Antiprotozoal Effects

The antimicrobial and antiprotozoal effects of derivatives of this compound have been investigated, demonstrating promising activity against a range of pathogens. This includes work on novel sulfonamide derivatives exhibiting cytotoxic activity against cancer cell lines and antimicrobial properties, highlighting the compound's potential in developing new antimicrobial agents (Ghorab et al., 2015). Additionally, studies on benzothiazole and oxadiazole derivatives have shown significant activity against protozoan parasites, suggesting applications in treating diseases like trichomoniasis, giardiasis, and amebiasis (Pérez‐Villanueva et al., 2013).

Anti-inflammatory Properties

Research into the anti-inflammatory properties of related derivatives has yielded compounds with notable activity. This includes the synthesis of compounds demonstrating significant anti-inflammatory effects, which could be valuable in the development of new treatments for inflammatory conditions (Sunder et al., 2013).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O4S/c1-31-19-9-4-16(5-10-19)24-28-23(15-2-6-17(26)7-3-15)25(29-24)34-13-22(30)27-18-8-11-20-21(12-18)33-14-32-20/h2-12H,13-14H2,1H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNRHFUIKZJAMPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)F)SCC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide

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